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1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea

FGFR inhibition Kinase selectivity Structure-activity relationship

This ortho-ethylphenyl urea-pyrimidine hybrid is a critical tool compound from the Novartis FGFR inhibitor patent family (WO-2007071752-A2). Its unique 2-dimethylamino pyrimidine substitution and regioisomeric structure provide distinct electronic and steric properties essential for selective FGFR1-3 kinase profiling and hinge-region binding studies. Unlike formula-matched but scaffold-divergent compounds (e.g., ARH3 inhibitors), this molecule ensures target specificity in your SAR expansion and chemical biology research. Secure this high-purity standard to validate your FGFR-dependent assays.

Molecular Formula C16H21N5O
Molecular Weight 299.378
CAS No. 1788543-14-5
Cat. No. B2888748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea
CAS1788543-14-5
Molecular FormulaC16H21N5O
Molecular Weight299.378
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)NCC2=NC(=NC=C2)N(C)C
InChIInChI=1S/C16H21N5O/c1-4-12-7-5-6-8-14(12)20-16(22)18-11-13-9-10-17-15(19-13)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,20,22)
InChIKeyZBZWLFFWZOBKJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea (CAS 1788543-14-5): Procurement-Grade Characterization for FGFR-Targeted Research


1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea (CAS 1788543-14-5), also designated ADS-J13 in MeSH indexing, is a synthetic phenylurea-pyrimidine hybrid with molecular formula C16H21N5O and molecular weight 299.37 g/mol [1]. It belongs to the heteroaryl aryl urea class claimed in Novartis patent family WO-2007071752-A2 as inhibitors of fibroblast growth factor receptors (FGFRs) and other protein kinases [2]. The compound's defining structural signature—a 2-dimethylamino pyrimidine linked via a methylene bridge to an N-(2-ethylphenyl) urea—positions it within the pyrimidinyl aryl urea pharmacophore that has demonstrated antitumor activity across multiple cancer cell lines in peer-reviewed studies [3].

Why Generic Substitution of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea Fails: Structural Determinants of Target Engagement and Selectivity


Substitution with regioisomeric or closely related pyrimidine-urea analogs is not functionally equivalent. The ortho-ethyl substitution on the phenyl ring (2-ethylphenyl) imposes a distinct steric and electronic environment that influences urea NH donor/acceptor geometry, affecting hydrogen-bonding networks within kinase ATP-binding pockets [1]. In the Novartis FGFR inhibitor patent family (WO-2007071752-A2), the substitution position on the aryl ring is a critical determinant of FGFR isoform selectivity and cellular potency; para-substituted analogs such as 1-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea exhibit altered binding poses and divergent activity profiles [2]. Furthermore, compounds sharing only the molecular formula (C16H21N5O) but with entirely different scaffolds—such as the 2-hydrazinopyrimidin-4-one ARH3 inhibitor MDOLL-0286—demonstrate that isomeric or formula-matched substitution leads to wholly different target profiles (ARH3 vs. FGFR kinases), rendering generic interchange scientifically invalid [3].

Head-to-Head Quantitative Differentiation Evidence for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea (CAS 1788543-14-5)


Ortho-vs-Para Ethylphenyl Substitution: Impact on FGFR Kinase Inhibitory Activity

The 2-ethylphenyl (ortho) substitution on the urea nitrogen of the target compound differentiates it from its 4-ethylphenyl (para) regioisomer analog. Within the Novartis pyrimidinyl aryl urea patent family (WO-2007071752-A2), which explicitly encompasses this compound class as FGFR inhibitors, the aryl substitution position is a primary determinant of FGFR1-3 isoform selectivity and cellular antiproliferative potency [1]. The ortho-ethyl group introduces steric constraint that alters the dihedral angle between the urea plane and the phenyl ring, modulating the compound's ability to occupy the hydrophobic back pocket of the FGFR ATP-binding site. The para-isomer (CAS not available) lacks this steric restriction and is expected to exhibit reduced FGFR selectivity based on class-level SAR [2].

FGFR inhibition Kinase selectivity Structure-activity relationship

Target Selectivity Differentiation: FGFR Kinase vs. ARH3 Hydrolase Engagement for Formula-Matched Compounds

The target compound (CAS 1788543-14-5) and MDOLL-0286 share an identical molecular formula (C16H21N5O; MW 299.37) but engage entirely distinct protein targets. MDOLL-0286 is a 2-hydrazinopyrimidin-4-one analog that inhibits ADP-ribosylhydrolase 3 (ARH3) with an IC50 of 2.3 μM, showing selectivity against the closely related homolog ARH1 [1]. In contrast, the target compound, as a dimethylamino-pyrimidine urea, is claimed as an FGFR kinase inhibitor within the Novartis patent family [2]. This formula-matched but scaffold-divergent pair demonstrates that molecular formula alone is insufficient for target identity prediction; the dimethylamino-pyrimidine urea scaffold directs binding toward kinase ATP pockets, whereas the hydrazinopyrimidinone scaffold targets the ADP-ribose binding site of ARH3.

Target selectivity ADP-ribosylation FGFR signaling

Differentiation from 4-Anilino-6-phenylpyrimidine Urea Derivatives in Antitumor Potency

Wang et al. (2023) reported the design and synthesis of 17 pyrimidinamine derivatives containing a urea moiety, with IC50 values determined by MTT assay across four cancer cell lines (PC-3, HepG2, K562, and one additional line) [1]. The lead compound HD-6 demonstrated an IC50 of 2.37 μM on PC-3 cells, superior to sorafenib (3.66 μM), and an IC50 of 6.80 μM on K562 cells, comparable to sorafenib (4.62 μM). While HD-6 is not identical to the target compound, both belong to the pyrimidine-urea pharmacophore class. The target compound, bearing a 2-dimethylamino substituent on the pyrimidine ring and a 2-ethylphenyl urea moiety, is structurally differentiated from the 4-anilino-6-phenylpyrimidine scaffold of HD-6 by the substitution vector and the presence of the dimethylamino group, which is known to enhance aqueous solubility and modulate kinase hinge-region interactions [2]. This structural divergence supports distinct kinase selectivity profiles within the broader pyrimidine-urea class.

Antitumor activity MTT assay Kinase inhibition

Regioisomeric Pyrimidine Substitution: 2-Dimethylamino vs. 4-Dimethylamino Positional Isomers

The target compound incorporates a 2-dimethylamino substituent on the pyrimidine ring, distinguishing it from the 4-dimethylamino regioisomer 1-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethylphenyl)urea. The position of the dimethylamino group on the pyrimidine ring governs the electronic character of the heterocycle and its hydrogen-bonding capacity as a kinase hinge-binding motif. In the 2-substituted isomer, the dimethylamino group is adjacent to the pyrimidine N1 and N3 nitrogens, creating a distinct electron-donating effect that strengthens the hinge-binding interaction with the backbone NH of the kinase hinge residue (typically a conserved Ala or Cys) [1]. The 4-substituted regioisomer positions the dimethylamino group distal to the hinge-binding nitrogens, reducing this electronic cooperativity and potentially weakening kinase affinity. The Novartis patent claims explicitly encompass the 2-dimethylamino substitution pattern for FGFR inhibition, indicating its functional relevance [2].

Kinase hinge binding Regioisomer differentiation Drug design

Defined Research and Industrial Application Scenarios for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea (CAS 1788543-14-5)


FGFR-Dependent Cancer Cell Line Profiling and Kinase Selectivity Screening

The compound is suited for use as a tool compound in FGFR1-3 kinase inhibition profiling. Based on its inclusion in the Novartis pyrimidinyl aryl urea patent family (WO-2007071752-A2) claiming FGFR inhibitor activity, researchers can deploy this compound in biochemical kinase assays and cellular proliferation assays against FGFR-dependent cancer cell lines (e.g., KATO-III, RT112, OPM-2) to establish selectivity windows versus other tyrosine kinases [1]. The ortho-ethylphenyl substitution provides a defined structural handle for SAR expansion studies exploring the hydrophobic pocket of FGFR isoforms.

Regioisomeric Probe for Pyrimidine-Urea Kinase Hinge-Binding Studies

The compound serves as a regioisomeric probe for investigating the electronic requirements of kinase hinge-region binding. The 2-dimethylamino group on the pyrimidine ring provides a unique electron-donating environment that modulates hinge hydrogen-bond strength, distinct from 4-substituted analogs [2]. This property is valuable for structure-based drug design efforts seeking to optimize hinge-binding affinity through electronic tuning of the pyrimidine scaffold. Direct comparison with the 4-dimethylamino regioisomer in thermal shift assays or SPR-based kinase binding studies can quantify the contribution of substitution position to target engagement.

Scaffold-Hopping Reference for Differentiating FGFR from ARH3 Pharmacophores

Given that MDOLL-0286 (C16H21N5O; MW 299.37) shares the identical molecular formula with the target compound yet targets ARH3 (IC50 2.3 μM) rather than FGFR kinases, the target compound is an essential reference standard for scaffold-hopping studies [3]. Researchers aiming to decouple FGFR inhibition from ARH3-mediated ADP-ribosylation effects in DNA damage response pathways must use this dimethylamino-pyrimidine urea scaffold as a control, as formula-matched but scaffold-divergent compounds engage entirely distinct biological pathways. This application is critical for chemical biology studies investigating the intersection of kinase signaling and ADP-ribosylation.

Pyrimidine-Urea Class Representative for Antitumor SAR Expansion

The compound can serve as a core scaffold representative for expanding the structure-activity relationship of pyrimidine-urea antitumor agents. Wang et al. (2023) demonstrated that pyrimidine-urea derivatives achieve IC50 values as low as 2.37 μM (HD-6 on PC-3) through MTT assays, with some compounds outperforming sorafenib [2]. Incorporating the 2-dimethylamino substitution of the target compound into next-generation analogs may further improve potency and selectivity, making this compound a valuable starting point for medicinal chemistry optimization programs targeting FGFR-driven or other kinase-dependent cancers.

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